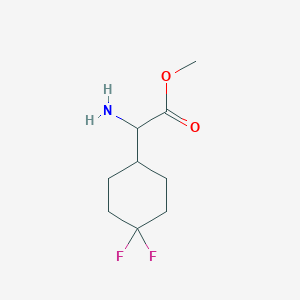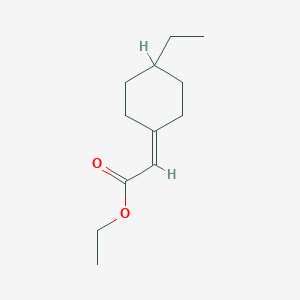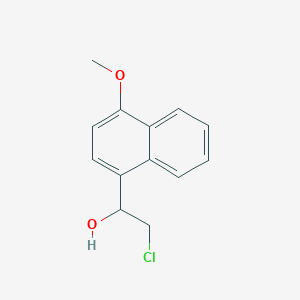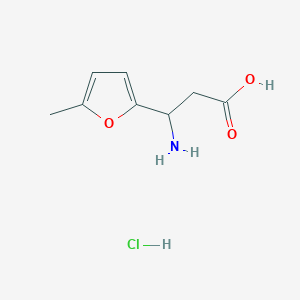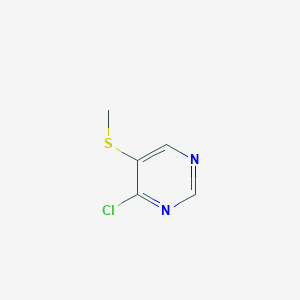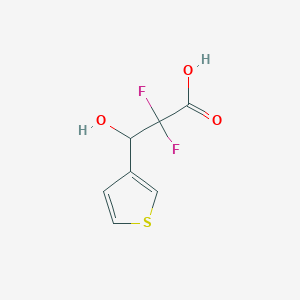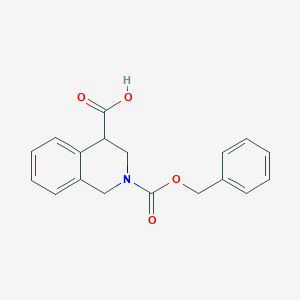
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a benzyloxycarbonyl group and a carboxylic acid group attached to a tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Introduction of the Benzyloxycarbonyl Group: This step often involves the protection of the amine group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: The benzylic position can undergo oxidation to form benzyl alcohol or benzaldehyde derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be substituted under nucleophilic conditions, often using strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like amines can be used.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学的研究の応用
Chemistry
In synthetic organic chemistry, 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological pathways. Its structure is similar to that of natural alkaloids, which are known to interact with various biological receptors.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may exhibit biological activity, making it a candidate for drug development.
作用機序
The mechanism of action of 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites of the molecule.
類似化合物との比較
Similar Compounds
Tetrahydroisoquinoline: The parent compound, lacking the benzyloxycarbonyl and carboxylic acid groups.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
N-Benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.
Uniqueness
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to the combination of its functional groups, which provide multiple sites for chemical modification. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
特性
分子式 |
C18H17NO4 |
|---|---|
分子量 |
311.3 g/mol |
IUPAC名 |
2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-11-19(10-14-8-4-5-9-15(14)16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21) |
InChIキー |
MIPKGOADBNIINP-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=CC=C2CN1C(=O)OCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


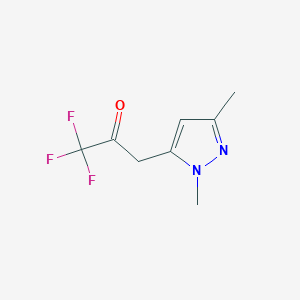
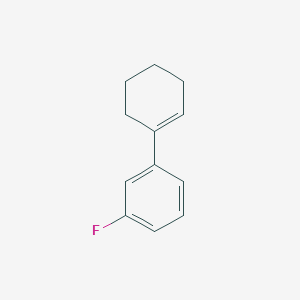
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
